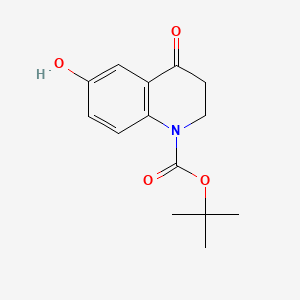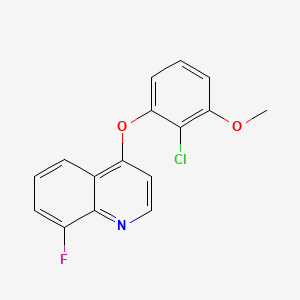
tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate, also known as 6-OH-TQC, is an organic compound belonging to the class of quinoline carboxylates. It is a colorless solid that is soluble in water, alcohol, and other organic solvents. 6-OH-TQC is most commonly used as a reagent in organic synthesis and has been used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
Tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate has been used in a variety of scientific research applications, including the synthesis of various pharmaceuticals and agrochemicals, as well as in the study of enzyme-catalyzed reactions. It has also been used in the synthesis of novel heterocyclic compounds, such as quinoline derivatives, and in the study of the reactivity of quinoline carboxylates.
Mecanismo De Acción
The mechanism of action of tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate is not well understood. However, it is believed that the oxidation of tert-butyl 2-aminobenzophenone-1-carboxylate with hydrogen peroxide results in the formation of tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate, which then acts as a catalyst in the formation of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate are not well understood. However, it is believed that tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate may act as an inhibitor of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other substances. In addition, tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate may act as an antioxidant and may have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and handle. However, tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate has some limitations. For example, it is not very soluble in water and has a relatively low boiling point, which can make it difficult to use in certain experiments.
Direcciones Futuras
Future research on tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate could focus on developing new synthetic methods for its production and exploring its potential applications in other areas. Additionally, further research could be conducted to gain a better understanding of its biochemical and physiological effects, as well as its potential therapeutic applications. Other areas of research could include the development of new catalysts based on tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate and the study of its reactivity with other organic compounds.
Métodos De Síntesis
Tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate is typically synthesized through a two-step reaction involving the condensation of 2-aminobenzophenone and tert-butyl acetate, followed by oxidation of the resulting tert-butyl 2-aminobenzophenone-1-carboxylate with hydrogen peroxide. The condensation reaction is carried out in an inert atmosphere at a temperature of 120-140°C, while the oxidation reaction is usually done at room temperature.
Propiedades
IUPAC Name |
tert-butyl 6-hydroxy-4-oxo-2,3-dihydroquinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-7-6-12(17)10-8-9(16)4-5-11(10)15/h4-5,8,16H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNAWHAAZFXAGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2=C1C=CC(=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[2,2,2-trichloro-1-(4-chloro-6-fluoro-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6605933.png)






![[(1S,3R,4S)-3,4-diaminocyclopentyl]methanol dihydrochloride](/img/structure/B6605981.png)

![ethyl 5-[(3-chlorophenyl)carbamoyl]-2-[2-(ethylsulfanyl)acetamido]-4-methylthiophene-3-carboxylate](/img/structure/B6606006.png)
![(3E,9S)-9-(2-methylpropyl)-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,3'-piperidin]-3-ene-7,12-dione, trifluoroacetic acid](/img/structure/B6606009.png)


![2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]acetic acid hydrochloride](/img/structure/B6606036.png)